molecular formula C24H49N3O2 B12730740 Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N'-dodecyl- CAS No. 114679-28-6

Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N'-dodecyl-

Cat. No.: B12730740
CAS No.: 114679-28-6
M. Wt: 411.7 g/mol
InChI Key: QBZNGODVTPPCQW-UHFFFAOYSA-N
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Description

Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- is a chemical compound with the molecular formula C27H48N2O3. It is known for its unique structural properties, which include a piperidine ring substituted with acetyl and dodecyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- typically involves the reaction of 1-acetyl-2,2,6,6-tetramethyl-4-piperidinol with dodecylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- involves its interaction with specific molecular targets. The acetyl and dodecyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular proteins. The piperidine ring plays a crucial role in binding to enzyme active sites, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-4-(3-dodecyl-2,5-dioxo-1-pyrrolidinyl)-2,2,6,6-tetramethylpiperidine
  • 1-Acetyl-2,2,6,6-tetramethyl-4-piperidinol
  • N,N-Diethyldodecanamide

Uniqueness

Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- is unique due to its combination of acetyl and dodecyl groups, which confer distinct physicochemical properties. Its stability, reactivity, and ability to interact with biological molecules make it a valuable compound in various research fields.

Properties

CAS No.

114679-28-6

Molecular Formula

C24H49N3O2

Molecular Weight

411.7 g/mol

IUPAC Name

4-[2-(dodecylamino)ethylamino]-2,2,6,6-tetramethylpiperidine-1-carboxylic acid

InChI

InChI=1S/C24H49N3O2/c1-6-7-8-9-10-11-12-13-14-15-16-25-17-18-26-21-19-23(2,3)27(22(28)29)24(4,5)20-21/h21,25-26H,6-20H2,1-5H3,(H,28,29)

InChI Key

QBZNGODVTPPCQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCNC1CC(N(C(C1)(C)C)C(=O)O)(C)C

Origin of Product

United States

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